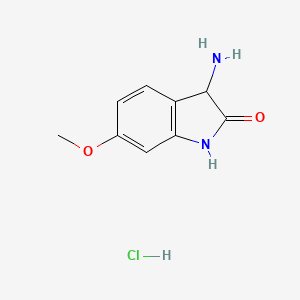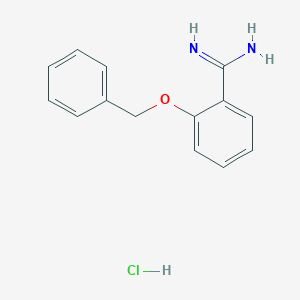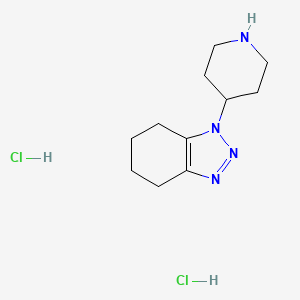
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid
Overview
Description
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid is a chemical compound with the molecular weight of 204.19 . Its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield of the synthesis process can vary, but it has been reported to be as high as 71.9% . The product appears as a light yellow liquid with a melting point between 158-160°C .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a five-membered 1,2,4-oxadiazole heterocyclic ring . This ring contains one oxygen and two nitrogen atoms . The InChI code for this compound is 1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a light yellow liquid with a melting point between 158-160°C . Its molecular weight is 204.19 . The compound’s InChI code is 1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) .Scientific Research Applications
Supramolecular Complex Formation
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid, a variant of 1,2,4-oxadiazol-5-ones, demonstrates potential in forming non-covalent supramolecular complexes. Specifically, it has shown the ability to bind through hydrogen bonds to NH groups of certain receptors, as illustrated in studies of acidic 3-aryl-1,2,4-oxadiazol-5-ones binding to an imidazoline base. This interaction was confirmed through X-ray crystal structure analysis and various spectroscopy methods (Reichert et al., 2001).
Synthesis of Bioactive Compounds
This compound derivatives have been synthesized for various purposes, including creating bioactive compounds. A notable application is in the synthesis of benzimidazole derivatives bearing acidic heterocycles, which have been found to exhibit significant angiotensin II receptor antagonistic activities, indicating potential in cardiovascular therapeutics (Kohara et al., 1996).
Development of Antihypertensive Agents
The synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives has been explored for medical applications. Some derivatives, such as the hydrazide derivative, have shown antihypertensive activity in animal models, suggesting potential in developing new antihypertensive drugs (Santilli & Morris, 1979).
Drug Discovery and Apoptosis Inducers
The chemical genetics approach using 1,2,4-oxadiazole derivatives has been utilized in the discovery of apoptosis inducers. This approach led to the identification of small molecules with apoptosis-inducing activities, including 3-aryl-5-aryl-1,2,4-oxadiazoles, highlighting their potential in cancer therapy (Cai, Drewe, & Kasibhatla, 2006).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their corrosion inhibition properties. Specifically, certain derivatives have shown high efficiency in inhibiting steel corrosion in acidic environments. These findings suggest potential industrial applications in protecting metals from corrosion (Kalia et al., 2020).
Liquid Crystal Properties
Studies on the liquid crystalline complexes formed by 1,2,4-oxadiazole derivatives with certain acids have revealed interesting thermotropic liquid crystal properties. These complexes have shown potential applications in advanced materials and display technologies (Parra et al., 2005).
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, a class of compounds to which 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazoles interact with their targets and cause changes that result in their anti-infective properties .
Biochemical Pathways
It’s known that some 1,2,4-oxadiazoles disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
It’s known that 1,3,4-oxadiazole motifs are prominent in medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres .
Result of Action
It’s known that 1,2,4-oxadiazoles have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Action Environment
It’s known that the compound was degraded with the passage of time under acidic conditions and oxidized completely in 35% h2o2 .
Biochemical Analysis
Biochemical Properties
3-Benzyl-1,2,4-oxadiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can induce cell death in cancer cells, making it a potential anticancer agent. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in cellular metabolism, including alterations in the production of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes by binding to their active sites . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, the compound can activate certain signaling pathways by binding to cell surface receptors or intracellular proteins . These interactions can lead to changes in gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH . These changes can influence cellular energy production and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific tissues . Additionally, binding proteins can sequester the compound in certain cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect cellular respiration and energy production .
Properties
IUPAC Name |
3-benzyl-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10(14)9-11-8(12-15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBZTKSCBCMNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)
![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)


![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)


![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)
![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)




![2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1373662.png)
